molecular formula C9H16N4 B1471940 2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide CAS No. 1555476-08-8

2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide

Cat. No. B1471940
CAS RN: 1555476-08-8
M. Wt: 180.25 g/mol
InChI Key: WKSYHCHBXWTFBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine, such as 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, involves reactions like that of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine with acetylacetone, yielding a 71% yield.


Molecular Structure Analysis

The molecular structure of similar compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine has been determined using techniques like X-ray crystallography. These studies reveal that molecules like 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine consist of a pyridine–thiazole moiety and a pyrazole ring, with all non-hydrogen atoms being planar.


Chemical Reactions Analysis

The chemical behavior of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine derivatives in reactions, such as those with [PdClMe (COD)], is complex and results in various palladium complexes characterized by NMR, mass spectrometry, and X-ray crystallography . These complexes have shown low catalytic activity in reactions like ethylene oligomerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine have been studied. For instance, compounds like 2-(5-methyl-1H-pyrazol-3-yl)pyridine and its complexes exhibit various coordination geometries and supramolecular networks through hydrogen bonding and weak molecular interactions, as revealed in their crystalline architectures.

Scientific Research Applications

Amphiphilic Receptor for Dopamine and Amphetamines

  • A study reported the synthesis of sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, demonstrating its ability to interact with dopamine and amphetamines, forming stable complexes. This compound exhibited an amphiphilic character and was able to form a double helical supramolecular structure with amphetamine (Reviriego et al., 2006).

Green Synthesis of Pyrano[2,3-c]-Pyrazoles

  • Another research highlighted the green, solvent-free synthesis of Pyrano[2,3-c]pyrazoles, emphasizing a novel and environmentally friendly approach to obtaining these compounds without using solvents (Al-Matar et al., 2010).

Antimicrobial and Anticancer Agents

  • Novel pyrazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activity. Among the synthesized compounds, some exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity (Hafez et al., 2016).

Synthesis of Oxadiazolyl and Antimicrobial Activity

  • Research on the synthesis of new ethanone derivatives containing the 1H-pyrazol-1-yl group and their evaluation as antibacterial agents against common pathogenic bacteria showed promising results, demonstrating the potential of pyrazole derivatives in developing new antimicrobial agents (Asif et al., 2021).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-(3,5-diethylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-3-7-5-8(4-2)13(12-7)6-9(10)11/h5H,3-4,6H2,1-2H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSYHCHBXWTFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=N)N)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-diethyl-1H-pyrazol-1-yl)acetimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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